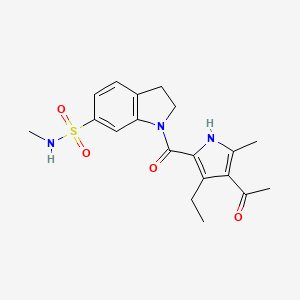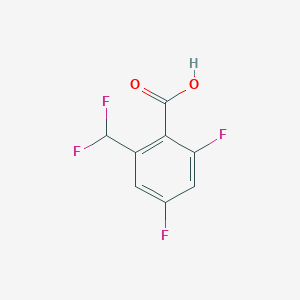
2-(Difluoromethyl)-4,6-difluorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)-4,6-difluorobenzoic acid is a fluorinated aromatic carboxylic acid. This compound features two fluorine atoms on the benzene ring and a difluoromethyl group attached to the second carbon of the ring. The presence of fluorine atoms significantly alters the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(difluoromethyl)-4,6-difluorobenzoic acid typically involves multiple steps, starting with the fluorination of benzoic acid derivatives. One common method is the electrophilic aromatic substitution reaction, where a difluoromethyl group is introduced into the benzene ring using reagents like difluoromethylating agents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Difluoromethyl)-4,6-difluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives like esters or amides.
Reduction: Reduction reactions can be performed on the difluoromethyl group, although this is less common.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) can be used for reduction reactions.
Substitution: Various electrophilic and nucleophilic reagents can be employed for substitution reactions.
Major Products Formed:
Esters and Amides: From oxidation reactions.
Reduced Derivatives: From reduction reactions.
Substituted Derivatives: From substitution reactions.
Applications De Recherche Scientifique
2-(Difluoromethyl)-4,6-difluorobenzoic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of fluorine-containing biomolecules and their interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mécanisme D'action
The mechanism by which 2-(difluoromethyl)-4,6-difluorobenzoic acid exerts its effects depends on its specific application. In pharmaceuticals, the compound may interact with biological targets through hydrogen bonding, ionic interactions, or hydrophobic effects. The fluorine atoms can enhance the binding affinity and selectivity of the compound towards its molecular targets.
Comparaison Avec Des Composés Similaires
2,4,6-Trifluorobenzoic Acid: Similar structure but with an additional fluorine atom.
2-(Trifluoromethyl)benzoic Acid: Contains a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness: 2-(Difluoromethyl)-4,6-difluorobenzoic acid is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties compared to similar compounds. Its difluoromethyl group offers different reactivity and stability profiles, making it suitable for specialized applications.
Propriétés
Formule moléculaire |
C8H4F4O2 |
|---|---|
Poids moléculaire |
208.11 g/mol |
Nom IUPAC |
2-(difluoromethyl)-4,6-difluorobenzoic acid |
InChI |
InChI=1S/C8H4F4O2/c9-3-1-4(7(11)12)6(8(13)14)5(10)2-3/h1-2,7H,(H,13,14) |
Clé InChI |
JWPNQXLHLLPLIQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C(F)F)C(=O)O)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


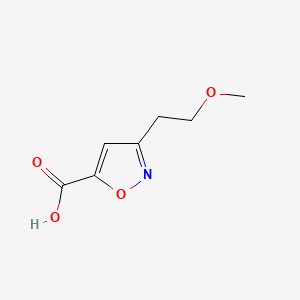
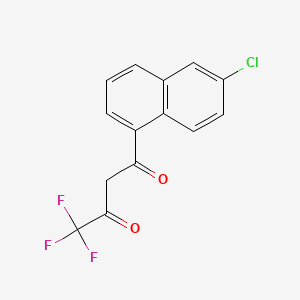
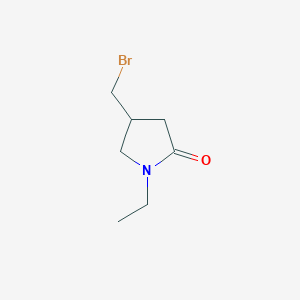
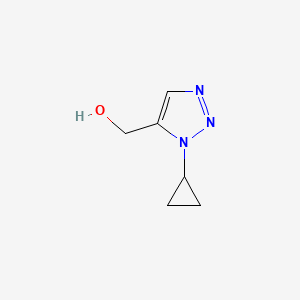
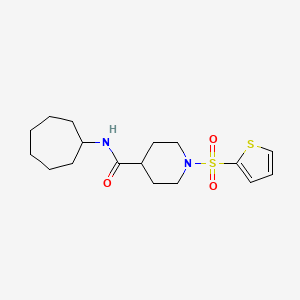
![2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15317035.png)
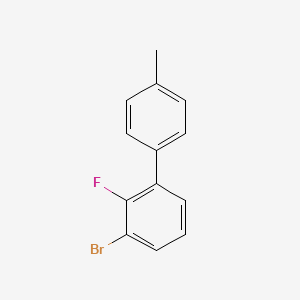
![2-{4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B15317058.png)
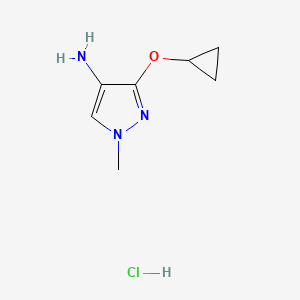
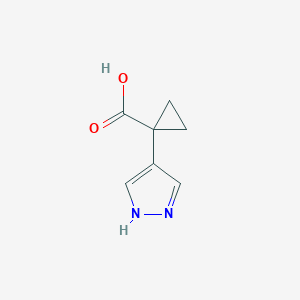
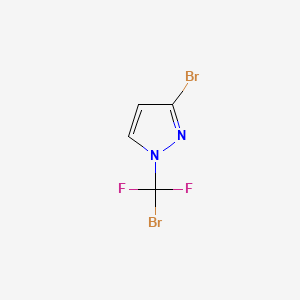

![2-chloro-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylicacid](/img/structure/B15317082.png)
